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Compound of Interest

Compound Name: 2-(2-Hydroxyethoxy)benzaldehyde

Cat. No.: B3021611 Get Quote

An In-Depth Technical Guide to 2-(2-Hydroxyethoxy)benzaldehyde: Synthesis,

Characterization, and Applications in Drug Discovery

Executive Summary
2-(2-Hydroxyethoxy)benzaldehyde is a bifunctional aromatic compound of significant interest

to the chemical and pharmaceutical industries. Possessing both a reactive aldehyde group and

a terminal primary alcohol, it serves as a versatile molecular building block for the synthesis of

more complex heterocyclic systems and targeted therapeutic agents. This guide provides a

comprehensive overview of its chemical properties, a detailed, mechanistically-grounded

protocol for its synthesis via the Williamson ether synthesis, and an exploration of its

applications as a key intermediate in modern drug discovery, particularly in the development of

novel hemoglobin modulators. This document is intended for researchers, medicinal chemists,

and process development scientists.

Introduction: A Versatile Bifunctional Intermediate
2-(2-Hydroxyethoxy)benzaldehyde, with CAS Number 22042-72-4, is a derivative of

salicylaldehyde.[1] Its strategic value lies in its ortho-substituted arrangement and the presence

of two distinct functional groups:

An Aldehyde Group: This serves as an electrophilic center, readily participating in reactions

such as reductive amination, Wittig reactions, and the formation of Schiff bases, which are

pivotal in the synthesis of numerous biologically active compounds.[2]
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A Hydroxyethyl Ether Group: The terminal hydroxyl group provides a nucleophilic site for

further functionalization through esterification, etherification, or conversion to a leaving group

for subsequent substitution reactions. The ether linkage itself imparts increased solubility and

can act as a hydrogen bond acceptor, influencing the pharmacokinetic properties of

derivative molecules.

This unique combination makes 2-(2-Hydroxyethoxy)benzaldehyde a valuable starting

material for constructing complex molecular scaffolds where precise control over substitution

patterns is critical for achieving desired biological activity.

Physicochemical Properties & Spectroscopic
Characterization
While extensive experimental spectra for this specific intermediate are not widely published, its

physicochemical properties are well-documented, and its spectroscopic signatures can be

reliably predicted based on its constituent functional groups and data from analogous

compounds like salicylaldehyde and other benzaldehyde derivatives.[1][3][4]

Table 1: Physicochemical Properties of 2-(2-Hydroxyethoxy)benzaldehyde

Property Value Source(s)

CAS Number 22042-72-4 [1]

Molecular Formula C₉H₁₀O₃ [1]

Molecular Weight 166.17 g/mol [1]

Physical Form Solid [5]

IUPAC Name
2-(2-

hydroxyethoxy)benzaldehyde
[1]

SMILES C1=CC=C(C(=C1)C=O)OCCO [1]

InChIKey
WGHPWLUYIPUQOJ-

UHFFFAOYSA-N
[1]

Expected Spectroscopic Signatures
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¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for each

proton environment. The aldehyde proton (-CHO) will appear as a singlet significantly

downfield, typically around δ 9.8-10.5 ppm. The aromatic protons will resonate in the δ 6.9-

7.9 ppm region, with splitting patterns dictated by their ortho, meta, and para relationships.

The two methylene groups of the hydroxyethoxy chain (-O-CH₂-CH₂-OH) will appear as two

triplets around δ 3.8-4.2 ppm. The terminal hydroxyl proton (-OH) will be a broad singlet

whose chemical shift is dependent on solvent and concentration.

¹³C NMR (Carbon NMR): The carbonyl carbon of the aldehyde is the most deshielded,

expected around δ 190-195 ppm. The aromatic carbons will appear in the δ 110-160 ppm

range, with the ether-linked carbon being the most downfield of the ring carbons. The two

methylene carbons are expected in the δ 60-75 ppm region.

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a strong, sharp

carbonyl (C=O) stretch from the aldehyde at approximately 1680-1700 cm⁻¹. A broad O-H

stretching band from the alcohol will be present around 3200-3500 cm⁻¹. C-O ether

stretching will be observed in the 1200-1250 cm⁻¹ region, and aromatic C-H and C=C

stretches will appear at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹ respectively.

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum would show a

molecular ion (M⁺) peak at m/z = 166. Key fragmentation patterns would likely involve the

loss of the hydroxyethoxy side chain or the formyl group.

Synthesis: A Modern Application of a Classic
Reaction
Historical Context: The Williamson Ether Synthesis
The most logical and widely used method for preparing 2-(2-Hydroxyethoxy)benzaldehyde is

the Williamson ether synthesis. Developed by Alexander Williamson in 1850, this reaction

remains a cornerstone of organic synthesis for its reliability and broad scope in forming ether

linkages.[2] The reaction proceeds via an Sₙ2 mechanism, where an alkoxide nucleophile

displaces a leaving group on an alkyl electrophile.[6]

Mechanistic Rationale and Retrosynthetic Analysis
The synthesis begins with readily available salicylaldehyde (2-hydroxybenzaldehyde).
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Causality of Reagent Choice:

Phenol Deprotonation: Salicylaldehyde's phenolic proton is acidic and can be readily

removed by a moderately strong base to form a potent phenoxide nucleophile. Potassium

carbonate (K₂CO₃) is an ideal choice as it is inexpensive, easy to handle, and sufficiently

basic to deprotonate the phenol without causing unwanted side reactions with the

aldehyde group.

Alkylating Agent: 2-Chloroethanol or 2-bromoethanol is used as the electrophile. It

provides the desired hydroxyethoxy moiety and possesses a primary carbon bearing the

halide, which is optimal for an Sₙ2 reaction, minimizing the potential for competing

elimination reactions.[6]

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetone is chosen to

dissolve the ionic phenoxide intermediate and effectively solvate the potassium cation,

leaving the phenoxide anion highly reactive.[6]

Retrosynthetic Analysis

2-(2-Hydroxyethoxy)benzaldehyde

C-O Ether Bond
(Williamson Ether Synthesis)

Salicylaldehyde
(Phenolic Nucleophile Precursor)

2-Haloethanol
(Hydroxyethyl Electrophile)

Click to download full resolution via product page

Figure 1. Retrosynthetic analysis of the target molecule.

Representative Experimental Protocol
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This protocol is a representative method based on established Williamson etherification

procedures for substituted phenols.[6]

Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer,

reflux condenser, and a nitrogen inlet, add salicylaldehyde (1.0 eq) and anhydrous acetone

or DMF (approx. 5 mL per gram of salicylaldehyde).

Base Addition: Add finely ground anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the

solution.

Formation of Phenoxide: Stir the suspension vigorously at room temperature for 30-45

minutes. The formation of the potassium phenoxide salt may be observed.

Addition of Alkylating Agent: Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

Reaction: Heat the mixture to reflux (for acetone, ~56°C; for DMF, a temperature of 70-80°C

is appropriate) and maintain for 12-24 hours. The reaction progress should be monitored by

Thin Layer Chromatography (TLC) until the starting salicylaldehyde is consumed.

Workup: After the reaction is complete, cool the mixture to room temperature and filter to

remove the inorganic salts (K₂CO₃, KBr). Wash the filter cake with a small amount of

acetone.

Isolation: Concentrate the filtrate under reduced pressure to remove the solvent. The

resulting crude residue will contain the product and excess 2-bromoethanol.

Purification: Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and

brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and

concentrate in vacuo. The final product can be further purified by column chromatography on

silica gel using a hexane/ethyl acetate gradient to yield 2-(2-Hydroxyethoxy)benzaldehyde
as a solid.
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Figure 2. Experimental workflow for the synthesis of the target molecule.
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Applications in Drug Discovery and Medicinal
Chemistry
The true value of 2-(2-Hydroxyethoxy)benzaldehyde is realized in its role as a scaffold for

building pharmacologically active molecules. The strategic placement of the aldehyde and

hydroxyethoxy groups allows for the generation of diverse chemical libraries for screening.

Case Study: A Key Motif in Hemoglobin Modulators
A prominent example of the utility of the 2-hydroxy-alkoxy-benzaldehyde scaffold is in the

development of allosteric modulators of hemoglobin for the treatment of sickle cell disease

(SCD).[7] Compounds in this class, such as Voxelotor (GBT440), bind to hemoglobin and

stabilize it in a high-oxygen-affinity state, thereby preventing the polymerization of sickle

hemoglobin (HbS) that causes red blood cell sickling.

Many potent hemoglobin modulators are synthesized from substituted 2-hydroxy-6-alkoxy-

benzaldehydes.[7] While patents may describe the synthesis of a specific complex sidechain

first, the core synthetic logic often relies on the reaction of the aldehyde on a pre-formed

hydroxy-alkoxy-benzaldehyde ring. 2-(2-Hydroxyethoxy)benzaldehyde provides a key

starting point for such syntheses. The aldehyde can be used to form a Schiff base with an

amine on a target fragment, which is then reduced to a stable secondary amine, linking the two

parts of the final drug molecule.
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Application in Drug Synthesis
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Figure 3. Role as a building block in a drug synthesis pathway.

Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of

Chemicals, 2-(2-Hydroxyethoxy)benzaldehyde is classified with the following hazards:

H317: May cause an allergic skin reaction.[1]

H319: Causes serious eye irritation.[1]

H412: Harmful to aquatic life with long lasting effects.[1]
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Precautionary Measures (P-statements): P261 (Avoid breathing dust), P273 (Avoid release to

the environment), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN:

Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for

several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat,

and chemical-resistant gloves, should be worn when handling this compound. All manipulations

should be performed in a well-ventilated fume hood.

Conclusion
2-(2-Hydroxyethoxy)benzaldehyde is more than a simple aromatic aldehyde; it is a

strategically designed intermediate that offers chemists two distinct and valuable points for

molecular elaboration. Its synthesis is straightforward, relying on the robust and well-

understood Williamson ether synthesis. Its true potential is demonstrated in its application as a

foundational scaffold in medicinal chemistry, enabling the construction of complex and potent

therapeutic agents. For researchers in drug discovery, understanding the properties and

reactivity of this building block is essential for the rational design of next-generation

pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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